3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as DFP-10825, is a small molecule drug that has been studied for its potential use in treating various diseases. It was first synthesized in 2012 by researchers at the University of Tokyo, Japan. In
Mécanisme D'action
3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine exerts its effects through the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. By inhibiting CK2, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine can induce apoptosis in cancer cells, reduce amyloid beta deposition in the brain, and protect dopaminergic neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In the brain, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine reduces amyloid beta deposition by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid beta. In dopaminergic neurons, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine protects against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition without the potential confounding effects of off-target effects. However, one limitation of using 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
Orientations Futures
There are several future directions for research on 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One direction is to further investigate its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent CK2 inhibitors based on the structure of 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine and its potential side effects.
Méthodes De Synthèse
3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine can be synthesized using a multi-step process. The first step involves the reaction between 2,5-dimethylfuran and pyrrolidine to form 2,5-dimethyl-3-pyrrolidinylfuran. The second step involves the reaction between 2,5-dimethyl-3-pyrrolidinylfuran and piperidine to form 4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidine. The final step involves the reaction between 4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidine and 3-bromomethylpyridine to form 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine.
Applications De Recherche Scientifique
3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In Parkinson's disease research, 3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16-12-21(17(2)27-16)22(26)25-11-7-20(15-25)19-5-9-24(10-6-19)14-18-4-3-8-23-13-18/h3-4,8,12-13,19-20H,5-7,9-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYCIPQFMWJZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[1-(2,5-Dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.